Ethyl 2-methylthiazole-5-carboxylate
Overview
Description
Ethyl 2-methylthiazole-5-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. It is known for its distinctive thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is often used in organic synthesis and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methylthiazole-5-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea or its N-substituted derivatives under mild reaction conditions. This method is efficient and yields the desired product in good quantities .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of ethyl acetoacetate, N-bromosuccinimide, and thiourea. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through distillation and recrystallization processes .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the substituents used.
Scientific Research Applications
Ethyl 2-methylthiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with thiazole moieties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 2-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-bromothiazole-5-carboxylate
- Ethyl 2-(bromomethyl)thiazole-5-carboxylate
- Diethyl 2-methylthiazole-4,5-dicarboxylate
Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ease of synthesis and versatility in various applications make it a valuable compound in research and industry .
Biological Activity
Ethyl 2-methylthiazole-5-carboxylate (EMT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
This compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its chemical formula is C₇H₈N₂O₂S, and it features both an ethyl ester and a methyl group that contribute to its biological properties.
Anticancer Activity
Recent research has highlighted the potential of EMT and its derivatives as anticancer agents. In a study evaluating several thiazole compounds, EMT demonstrated promising activity against various cancer cell lines. Notably, derivatives showed significant cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cells, with some compounds exhibiting lower IC50 values than the standard chemotherapeutic agent doxorubicin .
Case Study: Anticancer Efficacy
A specific case study involving EMT derivatives assessed their effects on A549 non-small lung epithelial carcinoma, Caco-2 colon carcinoma, and SHSY-5Y neuroblastoma cells. The findings indicated that certain derivatives exhibited selective cytotoxicity towards SHSY-5Y cells compared to normal fibroblasts, suggesting a potential for targeted cancer therapy. The compound 3g was particularly noted for its stability and effectiveness, outperforming doxorubicin in selectivity .
Antimicrobial Activity
EMT has also been evaluated for its antimicrobial properties. A study synthesized various thiazole derivatives, including EMT, which were tested against a range of bacteria and fungi. The results indicated that several compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with some showing comparable efficacy to established antibiotics like ampicillin .
Table 1: Antimicrobial Activity of EMT Derivatives
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 12 µg/mL |
Bacillus subtilis | 15 µg/mL | |
Candida albicans | 20 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of EMT is closely related to its structural features. Modifications to the thiazole ring or the carboxylate group can significantly influence its potency. For instance:
- Methyl Substitution : The presence of a methyl group at position 2 of the thiazole ring enhances the compound's lipophilicity, which may improve cell membrane permeability.
- Carboxylate Group : The ethyl ester group contributes to the overall activity by modulating interactions with biological targets.
SAR Analysis : Studies have shown that introducing various substituents on the thiazole ring can lead to enhanced anticancer and antimicrobial properties. For example, compounds with electron-donating groups at specific positions tend to exhibit increased cytotoxicity .
Properties
IUPAC Name |
ethyl 2-methyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-8-5(2)11-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCQTMZHDQSNOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510392 | |
Record name | Ethyl 2-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79836-78-5 | |
Record name | Ethyl 2-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methyl-1,3-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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